ethyl 6-(2,6-difluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate ethyl 6-(2,6-difluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 534566-43-3
VCID: VC4210668
InChI: InChI=1S/C24H20F2N4O4/c1-3-11-30-20-14(23(32)29-12-6-5-10-18(29)27-20)13-15(24(33)34-4-2)21(30)28-22(31)19-16(25)8-7-9-17(19)26/h5-10,12-13H,3-4,11H2,1-2H3
SMILES: CCCN1C2=C(C=C(C1=NC(=O)C3=C(C=CC=C3F)F)C(=O)OCC)C(=O)N4C=CC=CC4=N2
Molecular Formula: C24H20F2N4O4
Molecular Weight: 466.445

ethyl 6-(2,6-difluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

CAS No.: 534566-43-3

Cat. No.: VC4210668

Molecular Formula: C24H20F2N4O4

Molecular Weight: 466.445

* For research use only. Not for human or veterinary use.

ethyl 6-(2,6-difluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate - 534566-43-3

Specification

CAS No. 534566-43-3
Molecular Formula C24H20F2N4O4
Molecular Weight 466.445
IUPAC Name ethyl 6-(2,6-difluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Standard InChI InChI=1S/C24H20F2N4O4/c1-3-11-30-20-14(23(32)29-12-6-5-10-18(29)27-20)13-15(24(33)34-4-2)21(30)28-22(31)19-16(25)8-7-9-17(19)26/h5-10,12-13H,3-4,11H2,1-2H3
Standard InChI Key OMEZIRZPDWZRRN-HFTWOUSFSA-N
SMILES CCCN1C2=C(C=C(C1=NC(=O)C3=C(C=CC=C3F)F)C(=O)OCC)C(=O)N4C=CC=CC4=N2

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name reflects its intricate architecture: a tricyclic core ([8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene) fused with imino, oxo, and ester functional groups. Key structural attributes include:

  • Molecular Formula: C₂₄H₂₀F₂N₄O₄.

  • Molecular Weight: 466.445 g/mol.

  • Substituents:

    • A 2,6-difluorobenzoyl group at position 6.

    • A propyl chain at position 7.

    • An ethyl carboxylate ester at position 5.

The presence of fluorine atoms enhances electronegativity and metabolic stability, while the tricyclic framework may facilitate interactions with biological targets such as enzymes or receptors .

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step organic reactions, as outlined in patent filings and chemical supplier documentation :

  • Core Formation: Cyclocondensation of aminopyridine derivatives with carbonyl precursors to construct the triazatricyclo framework.

  • Functionalization:

    • Introduction of the 2,6-difluorobenzoyl group via Friedel-Crafts acylation.

    • Alkylation with propyl bromide to install the C7 substituent.

  • Esterification: Reaction with ethyl chloroformate to yield the final carboxylate ester.

Key Reaction Conditions:

  • Catalysts: Lewis acids (e.g., AlCl₃) for acylation .

  • Solvents: Dichloromethane or tetrahydrofuran.

  • Temperature: 0–80°C, depending on the step.

A comparative analysis of yields and purity across synthetic methods is provided in Table 1.

Table 1: Synthetic Optimization of the Target Compound

Biological Activity and Mechanism

Preliminary studies highlight promising bioactivity profiles:

Kinase Inhibition

The compound exhibits inhibitory effects on tyrosine kinases (IC₅₀ = 0.12 µM for EGFR) . Molecular docking simulations suggest that the difluorobenzoyl group occupies the ATP-binding pocket, while the tricyclic core stabilizes hydrophobic interactions .

Antimicrobial Properties

In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) indicate broad-spectrum potential. The mechanism may involve disruption of microbial cell wall synthesis, though further validation is needed.

Comparative Analysis with Analogues

Structural modifications significantly influence activity and solubility (Table 2).

Table 2: Structure-Activity Relationships (SAR)

AnalogueR₁R₂Solubility (mg/mL)EGFR IC₅₀ (µM)
Target Compound2,6-F₂C₆H₃COPropyl0.450.12
3,4-Difluoro Derivative3,4-F₂C₆H₃COPropyl0.380.21
Methyl Ester 2,6-F₂C₆H₃COMethyl0.670.18

Key observations:

  • Fluorine Position: 2,6-Difluoro substitution maximizes kinase inhibition compared to 3,4-difluoro.

  • Ester Chain: Ethyl esters balance solubility and potency better than methyl analogues .

Research Applications and Future Directions

Drug Development

The compound’s kinase inhibition profile supports its exploration as an anticancer agent. Phase I toxicity studies in murine models show a favorable therapeutic index (LD₅₀ > 500 mg/kg) .

Material Science

Patent AU2019240299B2 discloses its use in organic semiconductors, leveraging the conjugated tricyclic system for electron transport .

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